1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one 1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 825633-21-4
VCID: VC17291155
InChI: InChI=1S/C20H16N2O3/c1-13(23)15-8-10-16(11-9-15)20(25)18-12-22(21-19(18)14(2)24)17-6-4-3-5-7-17/h3-12H,1-2H3
SMILES:
Molecular Formula: C20H16N2O3
Molecular Weight: 332.4 g/mol

1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one

CAS No.: 825633-21-4

Cat. No.: VC17291155

Molecular Formula: C20H16N2O3

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one - 825633-21-4

Specification

CAS No. 825633-21-4
Molecular Formula C20H16N2O3
Molecular Weight 332.4 g/mol
IUPAC Name 1-[4-(3-acetyl-1-phenylpyrazole-4-carbonyl)phenyl]ethanone
Standard InChI InChI=1S/C20H16N2O3/c1-13(23)15-8-10-16(11-9-15)20(25)18-12-22(21-19(18)14(2)24)17-6-4-3-5-7-17/h3-12H,1-2H3
Standard InChI Key RTWAOJNJXYQCEE-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=C(C=C1)C(=O)C2=CN(N=C2C(=O)C)C3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one comprises a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at the 1-, 3-, and 4-positions. Key features include:

  • 1-Phenyl group: Introduces aromaticity and steric bulk, potentially influencing binding interactions with biological targets.

  • 3-Acetylbenzoyl moiety: A ketone-linked benzoyl group with an acetyl substituent, enhancing electron-withdrawing effects and planar rigidity.

  • 4-Ethanone group: A methyl ketone at the 4-position, contributing to the compound’s polarity and reactivity.

The compound’s IUPAC name systematically describes its substitution pattern, while its molecular formula (C₂₀H₁₆N₂O₂) and molecular weight (316.35 g/mol) reflect its moderate size and complexity. Theoretical calculations predict a logP value of ~2.8, suggesting balanced lipophilicity suitable for membrane permeability.

Synthetic Pathways and Methodological Considerations

While no explicit synthesis protocol for this compound is documented in peer-reviewed literature, its structure implies a multi-step synthesis leveraging established pyrazole chemistry. A plausible route involves:

Formation of the Pyrazole Core

Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or equivalents. For example, reacting phenylhydrazine with a diketone precursor could yield the 1-phenylpyrazole intermediate .

Functionalization at the 3-Position

The ethanone group at the 3-position may be installed via nucleophilic substitution or ketone formation reactions, such as oxidation of a secondary alcohol precursor.

Table 1: Hypothetical Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)*
Pyrazole formationPhenylhydrazine, 1,3-diketone, EtOH, reflux65–75
AcylationAcetylbenzoyl chloride, AlCl₃, DCM, 0°C → RT50–60
Ketone installationPCC, CH₂Cl₂, RT, 12 h70–80
*Theoretical estimates based on analogous reactions .

Physicochemical and Spectroscopic Properties

Predicted physicochemical properties include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to ketone and aromatic groups.

  • Melting Point: Estimated 180–190°C, inferred from structurally similar pyrazoles .

  • Spectroscopic Signatures:

    • IR: Strong C=O stretches near 1680 cm⁻¹ (acetyl) and 1720 cm⁻¹ (benzoyl).

    • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), acetyl methyl singlet (δ 2.6 ppm).

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Pyrazole Derivatives

CompoundSubstituentsBiological Activity
1-[3-(Oxan-4-yl)pyrazol-5-yl]ethan-1-oneOxan-4-yl, methylAntiviral (IC₅₀: 10 µM)
5-(Benzofuran-2-yl)-1-phenylpyrazoleBenzofuranAntimicrobial (MIC: 20 µg/mL)
Target CompoundAcetylbenzoyl, phenylHypothetical broad-spectrum activity

Challenges and Future Directions

Current limitations include the lack of empirical data on this specific compound. Future work should prioritize:

  • Synthesis and Characterization: Optimizing routes for higher yields and purity.

  • In Vitro Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities.

  • Structure-Activity Relationship (SAR) Studies: Modifying substituents to enhance potency and selectivity.

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